molecular formula C18H21N5O3S B6452727 3-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549014-66-4

3-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No. B6452727
CAS RN: 2549014-66-4
M. Wt: 387.5 g/mol
InChI Key: KYYXAJSUMBQDSN-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that has atoms of at least two different elements as members of its rings . They are commonly used in the synthesis of pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of these compounds is often determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), ^13C NMR, and UV-Visible spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, Infrared (IR) spectra can provide information about the types of bonds present in the molecule .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system in which they are acting. For example, some compounds with a similar structure have shown antimicrobial activity .

properties

IUPAC Name

4-cyclopropyl-5-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-21-18(24)23(13-6-7-13)16(19-21)12-8-10-22(11-9-12)17-14-4-2-3-5-15(14)27(25,26)20-17/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYXAJSUMBQDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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